4-Ethoxynaphthalene-1-sulfonyl chloride
Overview
Description
4-Ethoxynaphthalene-1-sulfonyl chloride is an organic compound with the CAS Number: 91222-55-8 . It has a molecular weight of 270.74 and its IUPAC name is 4-ethoxy-1-naphthalenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Ethoxynaphthalene-1-sulfonyl chloride is 1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Ethoxynaphthalene-1-sulfonyl chloride is a powder . It has a melting point of 101-102 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Characterization
4-Ethoxynaphthalene-1-sulfonyl chloride serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, a study by Shockravi et al. (2011) describes the synthesis and characterization of novel thermally stable poly(ether-amide)s containing dinaphthosulfone units in the main chain. These polymers, derived from 2-hydroxynaphthalene, demonstrate good thermal stability and solubility in polar aprotic solvents, highlighting the versatility of naphthalene derivatives like 4-ethoxynaphthalene-1-sulfonyl chloride in polymer science (Shockravi, Mehdipour‐Ataei, & Naghdi, 2011).
Analytical Chemistry
In analytical chemistry, derivatives of naphthalene, akin to 4-ethoxynaphthalene-1-sulfonyl chloride, have been utilized in various sensing applications. A study conducted by Shi et al. (2013) explores the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescent sensing of CN- in water, emphasizing the potential of naphthalene derivatives in developing efficient sensing mechanisms (Shi et al., 2013).
Photophysical Studies
Naphthalene derivatives are also significant in photophysical studies. For example, Kulmala et al. (1997) investigated the intrinsic and extrinsic lyoluminescences of X-ray irradiated sodium chloride, using aminonaphthalene derivatives as label molecules. This research illustrates the potential of naphthalene-based compounds in high-sensitivity lyoluminobioaffinity assays (Kulmala et al., 1997).
Organic Chemistry
In the field of organic chemistry, naphthalene sulfonates, closely related to 4-ethoxynaphthalene-1-sulfonyl chloride, are frequently used in synthetic reactions. Bennett et al. (2017) describe the synthesis of phthalan and phenethylamine derivatives via addition of alcohols to rhodium(II)-azavinyl carbenoids. Their work underscores the synthetic versatility of naphthalene sulfonates in producing a range of organic compounds (Bennett et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-ethoxynaphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUUBVDEZWLVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588203 | |
Record name | 4-Ethoxynaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxynaphthalene-1-sulfonyl chloride | |
CAS RN |
91222-55-8 | |
Record name | 4-Ethoxynaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxynaphthalene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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